3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a pyrimidine ring, a diazepane ring, and a benzothiazole ring, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 thus results in a decrease in cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger apoptosis, leading to the death of the affected cells .
Pharmacokinetics
Similar compounds have been shown to have favorable distribution to the brain
Result of Action
The compound’s action results in a significant decrease in cell proliferation, particularly in cancer cells . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Diazepane Ring: The diazepane ring can be introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor.
Attachment of the Pyrimidine Ring: The pyrimidine ring is often introduced via a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.
Diazepane Derivatives: Compounds with similar diazepane rings but different attached groups.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different functional groups.
Uniqueness
The uniqueness of 3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide lies in its combination of three distinct ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23)14-5-2-1-4-13(14)16(19-24)21-9-3-8-20(10-11-21)15-6-7-17-12-18-15/h1-2,4-7,12H,3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZQPYJSLOXAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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